methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as amino, cyano, and ester groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate undergoes various chemical reactions due to its functional groups. It can participate in:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate involves its interaction with various molecular targets. The thiazole ring system can mimic purine structures, allowing the compound to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other thiazolopyridine derivatives:
2-(Arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines: These compounds also exhibit high antitumor, antibacterial, and anti-inflammatory activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share similar biological activities but differ in their specific structures and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17N3O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C23H17N3O3S/c1-29-23(28)19-18(15-10-6-3-7-11-15)16(13-24)22-26(20(19)25)21(27)17(30-22)12-14-8-4-2-5-9-14/h2-12,18H,25H2,1H3/b17-12- |
InChI Key |
YSKCBOLOLWEQPF-ATVHPVEESA-N |
Isomeric SMILES |
COC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C#N)S/C(=C\C4=CC=CC=C4)/C2=O)N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C#N)SC(=CC4=CC=CC=C4)C2=O)N |
Origin of Product |
United States |
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